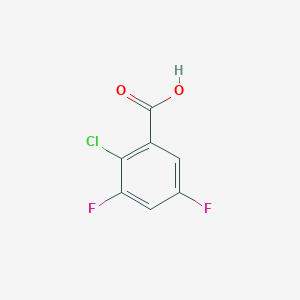

2-Chloro-3,5-difluorobenzoic acid

説明

Positional Significance in the Landscape of Halogenated Benzoic Acid Derivatives

The utility of a halogenated benzoic acid is profoundly influenced by the type and position of its halogen substituents. 2-Chloro-3,5-difluorobenzoic acid is a member of the broader class of tetra-substituted benzoic acid derivatives, which are recognized as valuable precursors for synthesizing medicines like antibacterials. researchgate.net The specific arrangement of its substituents sets it apart from its isomers, such as 2-Chloro-4,5-difluorobenzoic acid or 4-Chloro-2,5-difluorobenzoic acid. sigmaaldrich.com

This positional isomerism is critical. For instance, various halogenated benzoic acids serve as key intermediates for quinolone-3-carboxylic acid derivatives, a class of potent antibiotics. researchgate.netsemanticscholar.org The precise substitution pattern on the benzoic acid precursor directly dictates the structure and, consequently, the biological activity of the final quinolone product. The synthesis of these complex molecules often involves multi-step sequences, including nitration, reduction, and diazotization, where the regioselectivity is governed by the existing substituents. researchgate.netresearchgate.net Therefore, the availability of a specific isomer like this compound is crucial for accessing novel molecular architectures.

Evolution of Research Perspectives on ortho-Chloro and meta-Difluoro Aromatic Systems

The scientific community's interest in aromatic systems containing ortho-chloro and meta-difluoro motifs has evolved significantly. Initially, the focus was on understanding the fundamental electronic effects of these substituents.

The ortho-chloro group is known to exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). vedantu.comquora.com This duality deactivates the aromatic ring towards electrophilic substitution while directing incoming electrophiles to the ortho and para positions. vedantu.comquora.com However, the steric bulk of the ortho-chlorine atom can also influence reaction outcomes, sometimes favoring the less hindered para position. sciencemadness.org Research has explored how to control this selectivity, for example, by using different solvents or protecting groups. sciencemadness.org

The meta-difluoro substitution pattern is primarily characterized by the powerful inductive electron-withdrawing nature of the fluorine atoms. This feature is widely exploited in medicinal chemistry to modulate a molecule's physicochemical properties, such as acidity (pKa) and lipophilicity, which are critical for pharmacokinetic profiles. The development of methods to introduce fluorine and difluoromethyl groups into aromatic rings is an active area of research, reflecting their importance in creating new materials and pharmaceuticals. acs.org

Modern research often focuses on how the interplay between these motifs can be harnessed. For example, the combined electronic effects of the ortho-chloro and meta-difluoro groups in this compound create a unique electronic environment that can be exploited in transition-metal-catalyzed cross-coupling reactions or in the design of inhibitors for specific biological targets like stearoyl-CoA desaturase 1 (SCD1), which is implicated in obesity. guidechem.com

Conceptual Frameworks for Investigating this compound in Academia

The academic investigation of this compound and related compounds relies on a combination of synthetic, analytical, and computational strategies.

Synthetic strategies often treat this molecule as a key intermediate. Research focuses on developing efficient and practical synthesis routes, aiming to avoid hazardous reagents or extreme conditions like the use of alkyllithiums at very low temperatures. semanticscholar.org Modern synthetic chemistry increasingly employs advanced catalytic systems. For example, palladium-catalyzed C-H activation, facilitated by transient directing groups, represents a sophisticated conceptual framework for the selective functionalization of substituted aromatic compounds. acs.org Such methods offer an atom-economical and efficient way to build molecular complexity from precursors like halogenated benzoic acids.

Analytical frameworks are essential for characterizing these molecules and their reaction products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are routinely used to confirm the structures of synthesized compounds. researchgate.netsemanticscholar.org X-ray crystallography provides definitive proof of molecular structure and insights into intermolecular interactions in the solid state, which can be crucial for understanding the properties of materials derived from these intermediates.

Computational approaches , such as Density Functional Theory (DFT), allow researchers to predict molecular properties, including conformational preferences, electronic structures, and reaction pathways. These theoretical studies can rationalize experimental observations and guide the design of new experiments, accelerating the discovery process for new materials and biologically active molecules derived from this compound.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-3,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKCKPVYRHHFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735246 | |

| Record name | 2-Chloro-3,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189024-26-8 | |

| Record name | 2-Chloro-3,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Insights into 2 Chloro 3,5 Difluorobenzoic Acid Transformations

Nucleophilic Aromatic Substitution (SNAr) Reactions on the 2-Chloro-3,5-difluorobenzoic Acid Ring

The aromatic ring of this compound is rendered electron-deficient by the presence of three halogen substituents and a carboxylic acid group. This electronic characteristic makes the compound a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. In such reactions, a potent nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen atoms.

The rate of SNAr reactions is contingent on the ability of the leaving group to depart and the stabilization of the intermediate Meisenheimer complex. Fluorine is generally a better leaving group than chlorine in SNAr reactions due to its high electronegativity, which strongly polarizes the carbon-fluorine bond and facilitates nucleophilic attack. Consequently, substitution of one of the fluorine atoms is anticipated to be more facile than the substitution of the chlorine atom. The positions ortho and para to the electron-withdrawing groups are the most activated towards nucleophilic attack. In this compound, the fluorine at position 5 is para to the chlorine at position 2 and the fluorine at position 3 is ortho to the chlorine at position 2. The carboxylic acid at position 1 further deactivates the ring, but its influence on the regioselectivity of SNAr is less pronounced than that of the halogens.

Common nucleophiles employed in SNAr reactions include alkoxides, amines, and thiols. The specific reaction conditions, such as the choice of solvent, temperature, and the nature of the nucleophile, would be critical in determining the outcome of the reaction and the regioselectivity of the substitution.

Electrophilic Aromatic Substitution Reactivity Profiles

Electrophilic aromatic substitution (EAS) reactions on the this compound ring are expected to be significantly challenging. The cumulative electron-withdrawing effects of the two fluorine atoms, the chlorine atom, and the carboxylic acid group strongly deactivate the aromatic ring towards attack by electrophiles. The halogens and the carboxylic acid group are all deactivating and direct incoming electrophiles to the meta position relative to themselves.

Considering the directing effects of the existing substituents:

The carboxylic acid at C1 directs incoming electrophiles to the C5 position.

The chlorine at C2 directs to the C4 and C6 positions.

The fluorine at C3 directs to the C5 position.

The fluorine at C5 directs to the C2, C4, and C6 positions.

The positions C4 and C6 are the only positions not occupied by a substituent. The directing effects of the substituents are conflicting. However, the powerful deactivating nature of the ring would likely necessitate harsh reaction conditions (e.g., high temperatures, strong Lewis acid catalysts) for any electrophilic substitution to occur. Common EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to proceed with low yields, if at all.

Transformations of the Carboxylic Acid Moiety of this compound

The carboxylic acid functional group is a versatile handle for a variety of chemical transformations.

Esterification and Amidation Reaction Kinetics and Equilibria

The conversion of this compound to its corresponding esters and amides is a fundamental transformation.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) would lead to the formation of an ester. This is a reversible equilibrium-controlled process. To drive the reaction towards the product side, it is common to either use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation. The kinetics of the reaction would be influenced by the steric hindrance around the carboxylic acid group and the electronic effects of the halogen substituents. The electron-withdrawing halogens may slightly increase the electrophilicity of the carboxyl carbon, potentially accelerating the rate of nucleophilic attack by the alcohol.

Amidation: The formation of amides can be achieved by reacting this compound with an amine. This reaction is typically slower than esterification and often requires higher temperatures or the use of coupling agents. Direct heating of the carboxylic acid with an amine can lead to the formation of an ammonium (B1175870) carboxylate salt, which upon strong heating can dehydrate to form the amide. More efficient methods involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid towards nucleophilic attack by the amine.

Formation of Acid Chlorides and Their Synthetic Utility

A key transformation of this compound is its conversion to the more reactive acid chloride derivative, 2-chloro-3,5-difluorobenzoyl chloride. This is typically accomplished by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction proceeds via a nucleophilic acyl substitution mechanism.

The resulting acid chloride is a highly valuable synthetic intermediate. Its enhanced electrophilicity at the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles, leading to the efficient synthesis of various derivatives under mild conditions. For example, it can readily react with:

Alcohols to form esters.

Amines to form amides.

Carboxylates to form anhydrides.

Organometallic reagents (e.g., Grignard reagents, organocuprates) to form ketones.

Halogen Migration and Rearrangement Mechanisms in Polyhalogenated Benzoic Acids

The migration or rearrangement of halogen atoms in polyhalogenated aromatic compounds is a known phenomenon that can occur under specific reaction conditions, such as high temperatures or in the presence of strong acids or bases. These rearrangements often proceed through complex mechanisms involving halogen-metal exchange, benzyne (B1209423) intermediates, or intramolecular shifts.

For this compound, there is no specific literature describing halogen migration. However, in related polyhalogenated systems, such rearrangements have been observed. For instance, the Jacobsen rearrangement involves the migration of an alkyl group on a polyalkylated benzene (B151609) ring in the presence of a strong acid. While not directly applicable to halogens, it highlights the possibility of substituent migrations on substituted aromatic rings. The relative bond strengths (C-F > C-Cl) and the stability of potential intermediates would be key factors in determining the likelihood and nature of any such rearrangement.

Investigative Methodologies for Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for transformations involving substituted benzoic acids like this compound employs a combination of experimental and computational techniques. ucl.ac.uk

Experimental Methods:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for identifying reactants, intermediates, and products, thereby providing structural information about the course of a reaction. ucl.ac.uk

Kinetic Studies: Monitoring the reaction rate as a function of reactant concentrations, temperature, and catalyst loading can provide valuable insights into the reaction order and the activation parameters (enthalpy and entropy of activation), which helps in proposing a plausible mechanism.

Isotope Labeling: The use of isotopes (e.g., ¹³C, ¹⁸O) at specific positions in the reactant molecules allows for the tracking of atoms throughout the reaction, providing definitive evidence for bond-making and bond-breaking steps.

Trapping of Intermediates: In some cases, reactive intermediates can be "trapped" by adding a specific reagent that reacts with them to form a stable, characterizable product.

Computational Methods:

Density Functional Theory (DFT): DFT calculations are widely used to model the potential energy surface of a reaction. nih.gov They can be used to calculate the geometries and energies of reactants, transition states, intermediates, and products. nih.gov This information helps in determining the most likely reaction pathway and in understanding the electronic factors that control the reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules in solution, providing insights into solvent effects and the conformational preferences of reactants and intermediates. ucl.ac.uk

By combining these experimental and computational approaches, a detailed and comprehensive picture of the reaction mechanism can be developed.

Kinetic Isotope Effects (KIE) Studies

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and providing insights into the structure of the transition state. wikipedia.orglibretexts.orgosti.govepfl.chprinceton.edu This is achieved by measuring the difference in reaction rates when an atom in a reactant is replaced by one of its heavier isotopes. wikipedia.orglibretexts.org For transformations involving this compound, several types of KIE studies could theoretically be employed to probe its reaction mechanisms.

Deuterium (B1214612) Isotope Effects (kH/kD): In reactions where a C-H bond is cleaved, substituting hydrogen with deuterium can lead to a primary kinetic isotope effect. For instance, in a potential decarboxylation reaction or a protodehalogenation, a significant kH/kD value would suggest that the C-H bond cleavage is part of the rate-determining step. Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization at the reaction center. princeton.edu

Heavy Atom Isotope Effects: For reactions involving the cleavage of the C-Cl bond, such as in nucleophilic aromatic substitution, a chlorine KIE (k35Cl/k37Cl) could be measured. The magnitude of this effect can help distinguish between different mechanisms. For example, a significant chlorine KIE would be expected if the C-Cl bond is broken in the rate-determining step. Similarly, carbon-13 KIEs at various positions on the aromatic ring could provide detailed information about changes in bonding during the reaction. libretexts.org

As of the current literature survey, specific experimental KIE data for reactions of this compound are not available. The following table provides a hypothetical framework for the types of KIE studies that could be conducted and the potential insights they could offer.

| Reaction Type | Isotopic Label | Potential KIE (k_light/k_heavy) | Mechanistic Implication |

| Decarboxylation | ¹³C at carboxyl group | > 1 | C-C bond cleavage is rate-determining. |

| Protodechlorination | ²H at ortho-position | > 1 (primary) | C-H bond cleavage is involved in the rate-determining step. |

| Nucleophilic Aromatic Substitution | ³⁷Cl | > 1 | C-Cl bond breaking is part of the rate-determining step. |

This table is illustrative and based on general principles of kinetic isotope effects, as direct experimental data for this compound is not currently published.

Intermediate Characterization and Trapping Experiments

The transformations of this compound are likely to proceed through various reactive intermediates depending on the reaction conditions. The direct observation or trapping of these intermediates provides crucial evidence for a proposed reaction mechanism.

Potential Intermediates:

Meisenheimer Complexes: In nucleophilic aromatic substitution reactions, the attack of a nucleophile on the aromatic ring can lead to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For this compound, such a complex would be formed by the addition of a nucleophile at the carbon bearing the chlorine atom. The fluorine and chlorine substituents, being electron-withdrawing, would help to stabilize this negatively charged intermediate.

Arynes: Under strongly basic conditions, elimination of HCl could potentially lead to the formation of a highly reactive benzyne intermediate.

Radical Intermediates: In certain reactions, such as those initiated by radical initiators or photochemical processes, radical intermediates could be formed.

Trapping Experiments:

The high reactivity and short lifetimes of many reaction intermediates make their direct detection challenging. Trapping experiments are designed to capture these transient species by reacting them with a trapping agent to form a more stable, characterizable product.

For instance, if a benzyne intermediate were suspected, it could be trapped by a diene such as furan (B31954) in a [4+2] cycloaddition reaction. The resulting adduct would provide strong evidence for the existence of the benzyne.

Radical intermediates can be detected using radical traps like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

Spectroscopic methods, such as NMR and EPR (for radical species), performed at low temperatures can also be employed to characterize transient intermediates.

Currently, there are no published studies detailing the specific trapping or direct spectroscopic observation of reaction intermediates in transformations of this compound. The following table outlines hypothetical trapping experiments that could be performed to probe for specific intermediates.

| Hypothesized Intermediate | Reaction Conditions | Trapping Agent | Expected Product |

| Benzyne | Strong base (e.g., NaNH₂) | Furan | Diels-Alder adduct |

| Radical Anion | Electron transfer reagent | 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) | TEMPO adduct |

| Meisenheimer Complex | Strong nucleophile | - | Direct spectroscopic observation (low temp. NMR) |

This table presents theoretical experimental designs, as specific research on intermediate trapping for this compound is not found in the surveyed literature.

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Chloro 3,5 Difluorobenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. For 2-Chloro-3,5-difluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, augmented by two-dimensional (2D) techniques, provides a comprehensive picture of the atomic connectivity and spatial relationships within the molecule. While specific experimental spectra for this compound are not widely published, a detailed analysis can be predicted based on the well-established principles of NMR and data from analogous compounds.

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the two aromatic protons and the single carboxylic acid proton. The aromatic region will be of particular interest, revealing the influence of the three halogen substituents on the chemical shifts of the remaining protons.

The proton of the carboxylic acid group (-COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm. This is due to the deshielding effect of the adjacent carbonyl group and hydrogen bonding phenomena.

In the aromatic region, two distinct signals are expected for the protons at the C4 and C6 positions. The proton at C6 is flanked by a fluorine atom at C5 and a hydrogen at C4, while the proton at C4 is positioned between two fluorine atoms at C3 and C5. Due to the strong electron-withdrawing nature of the fluorine and chlorine atoms, both aromatic protons will be shifted downfield compared to benzene (B151609) (7.34 ppm). The proton at C4, being situated between two fluorine atoms, is expected to be the most deshielded and will likely appear as a triplet of doublets or a more complex multiplet due to coupling with the adjacent fluorine atoms. The proton at C6 will also be a multiplet, coupled to the fluorine at C5 and the proton at C4.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| COOH | 10.0 - 13.0 | br s | - |

| H-4 | 7.5 - 7.8 | m | - |

| H-6 | 7.2 - 7.5 | m | - |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides invaluable information about the carbon framework of the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in unique electronic environments.

The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 110-165 ppm. The carbons directly bonded to the electronegative fluorine and chlorine atoms (C2, C3, and C5) will exhibit significant downfield shifts and will also show characteristic C-F coupling. The carbon attached to the chlorine atom (C2) is expected to be in the range of 130-140 ppm. The carbons bonded to fluorine (C3 and C5) will be significantly deshielded and will appear as doublets due to one-bond C-F coupling, which is typically large (around 240-260 Hz). The remaining aromatic carbons (C1, C4, and C6) will also show coupling to the fluorine atoms, albeit with smaller coupling constants (two-bond and three-bond C-F couplings).

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C=O | 165 - 175 | - |

| C1 | 125 - 135 | Small |

| C2 | 130 - 140 | Small |

| C3 | 158 - 165 | Large (¹JCF ≈ 250) |

| C4 | 115 - 125 | Medium (²JCF) |

| C5 | 158 - 165 | Large (¹JCF ≈ 250) |

| C6 | 110 - 120 | Medium (²JCF) |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. For this compound, two distinct signals are expected for the fluorine atoms at the C3 and C5 positions, as they are in different chemical environments.

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. The fluorine at C3 is ortho to a chlorine atom and meta to another fluorine atom, while the fluorine at C5 is ortho to a hydrogen atom and meta to both a chlorine and a fluorine atom. These differing environments will result in two separate signals. The signals are likely to appear as multiplets due to coupling with each other (³JFF) and with the neighboring aromatic protons (³JHF and ⁴JHF). The chemical shifts are typically reported relative to a standard such as CFCl₃.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the ¹H and ¹³C NMR spectra.

COSY: A ¹H-¹H COSY experiment would confirm the coupling between the aromatic protons H-4 and H-6.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between the protons and their attached carbons (C4-H4 and C6-H6).

HMBC: An HMBC spectrum would reveal the long-range (two- and three-bond) correlations between protons and carbons. For instance, correlations from the carboxylic proton to the carbonyl carbon (C=O) and C1 would be expected. Correlations from the aromatic protons to neighboring carbons would be crucial for assigning the quaternary carbons (C1, C2, C3, and C5).

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectrometry

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. These two techniques are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa.

The vibrational spectrum of this compound will be dominated by the characteristic vibrations of the carboxylic acid group and the substituted benzene ring.

Carboxylic Acid Vibrations:

O-H Stretch: A very broad and strong absorption band is expected in the FT-IR spectrum between 2500 and 3300 cm⁻¹ due to the stretching of the hydrogen-bonded O-H group in the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1680-1710 cm⁻¹ in the FT-IR spectrum, corresponding to the carbonyl stretching vibration.

C-O Stretch and O-H Bend: Coupled vibrations involving C-O stretching and in-plane O-H bending are expected to appear in the 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹ regions.

Out-of-Plane O-H Bend: A broad absorption around 920 cm⁻¹ is characteristic of the out-of-plane O-H bend of the dimeric carboxylic acid.

Aromatic Ring and Halogen Vibrations:

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: Strong C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibration is anticipated to appear in the lower frequency region, typically between 600 and 800 cm⁻¹.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch (dimer) | 2500 - 3300 | Strong, Broad | Weak |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium | Medium |

| C=O Stretch | 1680 - 1710 | Strong | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong | Strong |

| C-O Stretch / O-H Bend | 1210 - 1440 | Strong | Medium |

| C-F Stretch | 1100 - 1300 | Strong | Weak |

| O-H Bend (out-of-plane) | ~920 | Medium, Broad | Weak |

| C-Cl Stretch | 600 - 800 | Medium | Medium |

Note: These are predicted values based on characteristic group frequencies and data from analogous compounds. Actual experimental values may vary.

Conformational Analysis and Intramolecular Hydrogen Bonding via Vibrational Data

The conformational landscape of this compound is dictated by the rotational freedom around the exocyclic C-C bond, linking the carboxylic acid group to the benzene ring, and the C-O single bond within the carboxyl moiety. Theoretical calculations and experimental data from analogous ortho-substituted benzoic acids suggest the existence of different conformers. researchgate.netmdpi.com The primary conformations are defined by the orientation of the carboxylic acid's hydroxyl group, leading to cis and trans forms, where the O=C-O-H dihedral angle is approximately 0° and 180°, respectively. For most benzoic acids, the cis conformer is significantly lower in energy. mdpi.com

The presence of a chlorine atom at the ortho-position (C2) introduces further complexity. It can potentially engage in an intramolecular hydrogen bond with the hydrogen of the carboxylic acid group (O-H···Cl). Such an interaction would stabilize a specific planar conformer. However, studies on similar 2-halophenols suggest that intramolecular hydrogen bonding involving chlorine is weak. rsc.org Repulsive forces between the ortho-chlorine and the oxygen atoms of the carboxylic group can also influence the geometry, potentially causing the carboxyl group to twist out of the plane of the aromatic ring to minimize steric strain. mdpi.com

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a key technique for probing these conformational features. The presence of an intramolecular hydrogen bond would typically cause a red shift (lowering of frequency) and broadening of the O-H stretching band (ν(O-H)) compared to a conformer without this bond. Similarly, the C=O stretching frequency (ν(C=O)) would be affected. By comparing the experimental vibrational spectra with theoretical spectra calculated for different possible conformers (e.g., using Density Functional Theory, DFT), the most stable conformation in the gas phase or in an inert matrix can be determined. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) provides an accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the chemical formula C₇H₃ClF₂O₂, the expected precise molecular mass can be calculated. Based on the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O), the theoretical monoisotopic mass of the neutral molecule is approximately 191.97896 Da. nih.gov HRMS analysis would be expected to confirm this value with high accuracy, typically within a few parts per million (ppm), which is crucial for unambiguous identification.

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Pathway Analysis

Electrospray Ionization (ESI) is a soft ionization technique that typically allows for the observation of the intact molecule as a pseudomolecular ion. In the negative ion mode, which is well-suited for acidic compounds like carboxylic acids, this compound is expected to readily lose a proton to form the deprotonated molecule, [M-H]⁻, at m/z 191. nih.gov Studies on various substituted benzoic acids have shown that the efficiency of this deprotonation can be influenced by the nature and position of the substituents. nih.gov

Further fragmentation of the [M-H]⁻ ion can be induced in the mass spectrometer (e.g., through collision-induced dissociation, CID) to elucidate its structure. A primary and highly characteristic fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (CO₂, 44 Da).

Expected ESI-MS Fragmentation Pathway:

[M-H]⁻ (m/z 191) → Loss of CO₂ → [C₆H₃ClF₂]⁻ (m/z 147)

This fragmentation involves the decarboxylation of the benzoate (B1203000) anion to produce a chlorodifluorophenyl anion. The precise masses of these fragment ions can be confirmed using HRMS/MS, further solidifying the structural assignment. Depending on the collision energy, further fragmentation of the phenyl anion might occur, although this is generally less common.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and semi-volatile compounds and for identifying any volatile impurities. Due to the low volatility and polar nature of carboxylic acids, derivatization is typically required before GC analysis to convert the analyte into a more volatile and thermally stable species. uzh.ch

A suitable method for the analysis of this compound would involve derivatization to form a silyl (B83357) ester. For instance, reacting the acid with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) would yield its tert-butyldimethylsilyl (TBDMS) ester. uzh.ch This derivative is significantly more volatile and exhibits good chromatographic behavior.

The GC would separate the derivatized this compound from any volatile impurities, such as residual solvents or by-products from its synthesis. The mass spectrometer then detects and identifies the eluting compounds. The mass spectrum of the TBDMS derivative would show a characteristic molecular ion and fragmentation pattern, allowing for its unambiguous identification. The purity of the sample can be determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks. This method also allows for the sensitive detection and identification of isomeric impurities, which can be challenging to separate by other means. uzh.ch

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular and Supramolecular Structure

As of now, the single-crystal X-ray diffraction structure of this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of closely related compounds, such as 3,5-difluorobenzoic acid and other halogenated benzoic acids, provides a strong basis for predicting its solid-state structure. nih.govsigmaaldrich.com It is highly anticipated that the molecule would crystallize to form hydrogen-bonded dimers.

Crystallographic Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Without a solved crystal structure for this compound, its precise bond lengths, angles, and dihedrals cannot be presented. For illustrative purposes, the crystallographic data for a closely related compound, 3,5-difluorobenzoic acid , are provided in the table below. nih.gov These values represent typical geometric parameters for a difluorinated benzoic acid. The introduction of a chlorine atom at the C2 position in the target molecule would be expected to cause minor deviations in the geometry of the benzene ring and the orientation of the carboxylic acid group due to steric and electronic effects.

Table 1: Selected Crystallographic Data for 3,5-Difluorobenzoic Acid (for comparison) Data sourced from a study on 3,5-Difluorobenzoic acid. nih.gov

| Parameter | Bond/Atoms | Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | C-C (aromatic, avg.) | ~1.38 |

| C-F (avg.) | ~1.35 | |

| C=O | ~1.25 | |

| C-OH | ~1.31 | |

| Bond Angles (°) | C-C-C (aromatic, avg.) | ~120 |

| C-C-F (avg.) | ~118 | |

| O=C-OH | ~122 | |

| Dihedral Angle (°) | C2-C1-C(O)-O | ~172 |

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The supramolecular architecture of this compound in the solid state would be governed by a network of intermolecular interactions. Based on the crystal structures of analogous compounds, the following interactions are expected to be significant:

Hydrogen Bonding: The most dominant interaction would almost certainly be the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.govsigmaaldrich.com This is a highly robust and common packing motif for carboxylic acids.

Halogen Bonding: The presence of both chlorine and fluorine atoms introduces the possibility of halogen bonding. This is a directional interaction where a region of positive electrostatic potential on one halogen atom (the donor, likely chlorine) interacts with a nucleophilic region (the acceptor, such as a fluorine or oxygen atom) on a neighboring molecule. Interactions of the type C-Cl···F-C or C-Cl···O=C could play a role in organizing the dimers into a three-dimensional lattice. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Chloro 3,5 Difluorobenzoic Acid

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-Chloro-3,5-difluorobenzoic acid, DFT calculations are instrumental in predicting its fundamental chemical and physical properties. A common approach involves using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to be effective for halogenated organic molecules. uc.pt

The presence of the carboxylic acid group allows for the existence of different conformers, primarily due to rotation around the C-C and C-O single bonds. Geometry optimization using DFT seeks to find the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule.

For this compound, the primary conformational isomerism involves the orientation of the hydroxyl hydrogen of the carboxyl group relative to the carbonyl oxygen, leading to cis and trans conformers. In most benzoic acid derivatives, the cis conformer, where the O-H bond is syn-periplanar to the C=O bond, is significantly more stable due to the formation of an intramolecular hydrogen bond-like interaction. However, steric and electronic effects from the ortho-chloro substituent can influence the potential energy surface.

The exploration of the energy landscape would involve mapping the potential energy as a function of the key dihedral angles (O=C-O-H and C2-C1-C=O). This would reveal the energy barriers for interconversion between different conformers. It is anticipated that at least two stable conformers exist due to the rotation of the carboxyl group. The relative energies of these conformers determine their population at a given temperature.

Table 1: Illustrative Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-O-H) | Relative Energy (kJ/mol) |

| Conformer I (Planar) | ~0° | 0.00 |

| Conformer II (Non-Planar) | ~180° | 25.50 |

Note: This data is illustrative and represents a typical outcome for such calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital that is most likely to accept an electron, indicating sites prone to nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the carboxyl group, while the LUMO would likely be distributed over the aromatic ring and the carbonyl group, influenced by the electron-withdrawing halogens. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

From the HOMO and LUMO energies, global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity.

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Parameter | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | -7.25 |

| LUMO Energy | ELUMO | -1.89 |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.36 |

| Ionization Potential | I ≈ -EHOMO | 7.25 |

| Electron Affinity | A ≈ -ELUMO | 1.89 |

| Electronegativity | χ = (I + A) / 2 | 4.57 |

| Chemical Hardness | η = (I - A) / 2 | 2.68 |

| Electrophilicity Index | ω = χ² / (2η) | 3.89 |

Note: This data is illustrative and based on typical values for similar halogenated benzoic acids.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals, which are indicative of hyperconjugation and intramolecular charge transfer. rsc.org

In this compound, key interactions would include:

π → π *: Delocalization of π-electrons within the aromatic ring.

n → π : Donation of electron density from the lone pairs (n) of the oxygen, fluorine, and chlorine atoms to the antibonding π orbitals of the benzene ring and the carbonyl group. This is a crucial factor in understanding the electronic effects of the substituents.

σ → σ *: Hyperconjugative interactions involving the sigma framework of the molecule.

The stabilization energy (E(2)) associated with each donor-acceptor interaction quantifies the strength of the electronic delocalization. Significant n → π* interactions would confirm the intramolecular charge transfer from the halogen and oxygen atoms to the aromatic system, influencing the molecule's reactivity and electronic properties.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations typically model a molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit behavior of a molecule over time in a specific environment, such as a solvent box. acs.orgunimi.it MD simulations are particularly useful for exploring conformational flexibility and the role of solvent molecules in stabilizing different conformers.

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would involve:

Developing a force field to describe the intramolecular and intermolecular forces.

Placing one or more solute molecules in a box of explicit solvent molecules.

Simulating the movement of all atoms over a period of nanoseconds by numerically solving Newton's equations of motion.

The resulting trajectory can be analyzed to understand how the solvent interacts with the solute molecule, particularly the carboxylic acid group through hydrogen bonding. acs.org This analysis can reveal the solvent's influence on the conformational preferences and the dynamics of the solute's self-association into dimers. nih.gov

Ab Initio and Semi-Empirical Methods for Ground and Excited State Properties

Ab initio methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy than DFT for certain properties, albeit at a much greater computational expense. These methods could be used to benchmark the results from DFT for the ground state geometry and energies of this compound.

For studying excited state properties, such as UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is a commonly used method. It can predict the electronic transitions, their corresponding excitation energies, and oscillator strengths, which determine the intensity of absorption peaks. This would allow for a theoretical prediction of the molecule's UV-Vis spectrum.

Semi-empirical methods, which use parameters derived from experimental data, can also be employed for a faster, though less accurate, estimation of electronic properties, making them suitable for preliminary screening of large sets of related molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. researchgate.netnih.gov Should this compound be identified as a lead compound for a particular application (e.g., as an antimicrobial agent or a plant growth regulator), QSAR could be employed to design more potent derivatives. acs.org

The process involves:

Synthesizing and testing a series of derivatives of this compound with varied substituents.

Calculating a range of molecular descriptors for each derivative. These can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters.

Developing a mathematical model (e.g., using multiple linear regression or machine learning algorithms) that relates the descriptors to the observed activity.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more promising candidates. The model might reveal, for instance, that increasing the hydrophobicity at a certain position while maintaining a specific electronic character on the carboxyl group enhances the desired activity. nih.gov

Applications of 2 Chloro 3,5 Difluorobenzoic Acid in Advanced Organic Synthesis and Material Precursors

Strategic Intermediate in the Synthesis of Pharmaceutical Scaffolds (Academic Context)

The structural motifs present in 2-Chloro-3,5-difluorobenzoic acid are pivotal in the construction of various pharmaceutical scaffolds. The presence of fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the chlorine atom and carboxylic acid group provide reactive handles for further molecular elaboration.

Precursor to Quinolone-3-carboxylic Acid Derivatives with Antimicrobial Research Interest

Quinolone-3-carboxylic acids are a well-established class of synthetic antibacterial agents. Research has shown that tetrahalogenated benzoic acid derivatives are valuable intermediates in the synthesis of these compounds. researchgate.netresearchgate.net The development of new 3-quinolinecarboxylic acid derivatives is an important area of pharmaceutical research, aiming for improved antimicrobial activity and better pharmacokinetic properties. researchgate.net

While direct synthesis from this compound is not extensively documented in the provided results, the synthesis of structurally similar and potent quinolone derivatives from related precursors highlights its potential. For instance, compounds like 2,4-dichloro-3,5-difluorobenzoic acid and 5-chloro-2,3,4-trifluorobenzoic acid serve as key intermediates for preparing quinolone-3-carboxylic acid derivatives. researchgate.netresearchgate.net A series of l-aryl-6,8-difluoroquinolone antibacterial agents were prepared using 2,3,4,5-tetrafluorobenzoic acid as a starting material, which underwent cyclization to form the core quinolone structure. msu.edu This established synthetic relevance of polyhalogenated benzoic acids underscores the potential of this compound for creating novel quinolone antibiotics.

Table 1: Related Halogenated Benzoic Acids in Quinolone Synthesis

| Precursor Compound | Resulting Scaffold/Target | Research Context | Source |

|---|---|---|---|

| 2,4-Difluoro-3-chlorobenzoic acid | Quinolone-3-carboxylic acids | Antimicrobial agents | researchgate.net |

| 2,3,4,5-Trifluorobenzoic acid | 5-Chloro-2,3,4-trifluorobenzoic acid | Intermediate for quinolone derivatives | researchgate.net |

| 4-Chloro-3,5-difluorobenzonitrile | 2,4-Dichloro-3,5-difluorobenzoic acid | Precursor for antibacterial medicines | researchgate.net |

Building Block for Benzothiazines in Antitubercular Agent Research

The global health challenge of tuberculosis, particularly drug-resistant strains, necessitates the development of new therapeutic agents. Benzothiazines have emerged as a promising class of compounds with potent antitubercular activity. Although the direct use of this compound was not found, related substituted benzoic acids are integral to these synthetic efforts. For example, a synthetic pathway to benzothiazinones (BTZs) starts with 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. This highlights the role of substituted chlorobenzoic acids in forming the core benzothiazine structure.

Furthermore, research into other heterocyclic systems for antitubercular applications often involves halogenated aromatic precursors. The synthesis of 3,5-dibromo-2-chlorobenzoic acid hydrazides has been explored for their potential as antituberculous drugs. This indicates a broader strategy of using halogenated benzoic acids as foundational elements in the search for new treatments for tuberculosis.

Role in the Derivatization of Natural Products for Enhanced Bioactivity Research

The modification of natural products is a key strategy for discovering new drugs with improved properties. While specific examples of using this compound for this purpose are not detailed in the search results, the general principles of medicinal chemistry support its potential utility. The fluoro and chloro substituents can be used to modulate the lipophilicity, metabolic stability, and electronic properties of a natural product scaffold, potentially leading to enhanced biological activity. The carboxylic acid group provides a convenient point of attachment to natural products containing hydroxyl or amino functionalities.

Intermediate in Agrochemical Research and Development

In the agrochemical sector, the development of effective and selective herbicides and fungicides is crucial for crop protection. Halogenated aromatic compounds are a cornerstone in the synthesis of many active ingredients.

Synthesis of Herbicide and Fungicide Precursors

Fluorinated aromatic compounds are increasingly utilized in the agrochemical industry. google.com Substituted benzoic acids like this compound serve as important intermediates in the production of pesticides. google.com The specific arrangement of halogen atoms on the benzene (B151609) ring can be a determining factor in the biological activity and selectivity of the final agrochemical product. The synthesis of various pesticide intermediates relies on precursors such as chloro-fluorobenzoic acids. google.com

Contribution to Novel Material Science Development

The unique electronic properties and structural rigidity of the this compound scaffold make it a candidate for applications in material science. Fluoroarenes are known to be versatile components in the creation of functional materials. researchgate.net Research has shown that related compounds are used to create advanced materials, including polymers and coatings, where the chemical properties improve durability and resistance. The synthesis of liquid crystal materials also utilizes important intermediates like chloro-fluorobenzoic acids. google.com

Polymer and Coating Design Incorporating Fluorinated Benzoic Acid Units

While direct, large-scale polymerization of this compound is not widely documented in mainstream polymer literature, its structural motifs are highly relevant to the design of advanced polymers and coatings. The principles of incorporating halogenated aromatic acids into polymer backbones are well-established, and the specific attributes of this compound suggest its potential as a specialty monomer or modifier.

The carboxylic acid group provides a ready handle for polymerization reactions such as polycondensation to form polyesters or polyamides. The presence of the halogen atoms, particularly fluorine, can be expected to confer several desirable properties to the resulting materials:

Thermal Stability: The high strength of the carbon-fluorine bond often enhances the thermal and oxidative stability of polymers.

Chemical Resistance: Fluorination can create a low-energy surface that repels oils and water, leading to improved chemical resistance and anti-fouling properties in coatings.

Modified Electronic Properties: The electron-withdrawing nature of fluorine and chlorine atoms can alter the electronic properties of the aromatic ring, which can be useful in the design of polymers for electronic applications.

The synthesis of high-performance polymers often involves the use of di-functional monomers like dicarboxylic acids. For instance, bio-based monomers such as 2,5-furandicarboxylic acid are used to create polyesters with desirable properties nih.govnih.gov. Similarly, itaconic acid and phthalic anhydride (B1165640) derivatives serve as building blocks for various functional polymers nih.gov. The synthesis of polyesters and polyamides from dicarboxylic acid chlorides is a common industrial practice nih.gov. By analogy, derivatives of this compound could be envisioned as monomers for creating specialty polymers where its unique substitution pattern is required to achieve specific performance characteristics. For example, its boronic acid derivative, (2-Chloro-3,5-difluorophenyl)boronic acid, is commercially available and could potentially be used in transition-metal-catalyzed cross-coupling polymerizations (e.g., Suzuki coupling) to introduce the 2-chloro-3,5-difluorophenyl unit into a polymer chain bldpharm.com.

Analytical Chemistry Applications as a Reference Standard

In the field of analytical chemistry, particularly within the pharmaceutical and environmental sectors, the availability of high-purity reference standards is paramount for method development, validation, and routine quality control. This compound serves as a crucial reference material for the accurate identification and quantification of itself as either a final product, a process intermediate, or a potential impurity.

The development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are mandated by regulatory bodies to ensure the quality and safety of products ekb.egnih.govfda.gov. These validated methods are essential for separating a target compound from its regioisomers and other process-related impurities nih.gov.

Research has demonstrated the development of robust analytical methods for various halogenated benzoic acids. For example, a reverse-phase HPLC method was developed and validated for 2,4,6-trifluorobenzoic acid, a key starting material for an anti-migraine drug, to separate it from potential impurities, including chlorinated and difluorinated benzoic acid species ekb.eg. Similarly, a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was established for the simultaneous determination of 19 different fluorobenzoic acids in saline water, highlighting the use of these compounds as tracers in environmental studies researchgate.net. Another validated LC method was developed for 2,3-dichlorobenzoic acid and its regio-isomers, which are intermediates in the synthesis of the drug lamotrigine (B1674446) nih.gov.

In these contexts, this compound would be used as a primary or secondary reference standard to:

Establish chromatographic retention times for its unambiguous identification.

Generate calibration curves for the precise quantification of the analyte.

Perform system suitability tests to ensure the analytical system is operating correctly.

Spike samples in accuracy and recovery studies during method validation.

The commercial availability of this compound from various chemical suppliers confirms its role as a readily accessible reference material for these analytical applications chemscene.combldpharm.com. The data provided in certificates of analysis for these standards are critical for ensuring the traceability and reliability of analytical results sigmaaldrich.com.

Synthesis and Academic Significance of 2 Chloro 3,5 Difluorobenzoic Acid Derivatives

Systematic Derivatization Strategies for Modulating Molecular Properties

The strategic modification of 2-Chloro-3,5-difluorobenzoic acid is a key focus in medicinal chemistry and materials science. Derivatization allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and electronic character, which in turn can modulate its biological activity or material function. Common strategies involve modifications at the carboxylic acid group, the aromatic ring, and the halogen substituents.

The carboxylic acid moiety is a prime site for derivatization, readily undergoing reactions to form esters, amides, and hydrazones. researchgate.netlibretexts.orgyoutube.com These transformations can significantly impact a compound's ability to form hydrogen bonds and interact with biological targets. For instance, converting the carboxylic acid to an amide can introduce new hydrogen bond donors and acceptors, potentially enhancing binding affinity to proteins. researchgate.netnih.gov

Alterations to the aromatic ring and its halogen substituents offer another avenue for property modulation. The introduction or replacement of halogen atoms can influence the molecule's electronic distribution and lipophilicity. For example, the synthesis of analogues with different halogen patterns, such as 2,4-dichloro-3,5-difluorobenzoic acid, has been explored to create precursors for novel biologically active compounds. researchgate.netresearchgate.net

Esterification and Amidation of this compound for Functional Diversification

Esterification:

The conversion of this compound to its corresponding esters is a fundamental strategy for functional diversification. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol. libretexts.org These esters can serve as intermediates in the synthesis of more complex molecules or as final products with specific applications. For example, methyl 2-chloro-4,5-difluorobenzoate is a related ester derivative. sigmaaldrich.com The choice of alcohol for esterification allows for the introduction of a wide variety of functional groups, thereby altering the molecule's steric and electronic properties.

Amidation:

Amidation, the formation of an amide from the carboxylic acid, is another crucial derivatization technique. researchgate.netnih.gov Amides are prevalent in biologically active molecules due to their stability and ability to participate in hydrogen bonding. nih.gov The synthesis of amides from this compound can be accomplished by reacting it with an amine, often using a coupling reagent to facilitate the reaction. nih.govrsc.org The vast array of commercially available amines provides extensive opportunities for creating a diverse library of amide derivatives for biological screening. researchgate.net For instance, the reaction with different primary and secondary amines can lead to a range of N-substituted amides with varying properties. nih.gov

Synthesis of Hydrazone Derivatives for Biological Screening Research

Hydrazones, characterized by the R1R2C=NNH2 structure, are a class of compounds known for their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. researchgate.netnih.govnih.gov The synthesis of hydrazone derivatives of this compound involves a two-step process. First, the carboxylic acid is converted to its corresponding hydrazide. This is typically achieved by reacting the acid or its ester with hydrazine (B178648) hydrate. nih.gov The resulting hydrazide is then condensed with various aldehydes or ketones to yield the final hydrazone derivatives. nih.gov

The diversity of available aldehydes and ketones allows for the creation of a large library of hydrazone compounds. This structural variety is essential for exploring structure-activity relationships. For example, the reaction of a benzohydrazide (B10538) with different benzaldehydes can introduce various substituents on the phenyl ring, which can influence the biological activity of the resulting hydrazone. researchgate.net Research has shown that hydrazone derivatives containing fluorine atoms often exhibit significant antibacterial activity. researchgate.net

Exploration of Halogen-Substituted and Ring-Modified Analogues

The synthesis and investigation of analogues of this compound with different halogen substitution patterns or modified aromatic rings are critical for understanding the role of these features in molecular interactions. Researchers have synthesized a variety of related halogenated benzoic acids to serve as intermediates for pharmaceuticals and other specialty chemicals. researchgate.netsemanticscholar.orgontosight.ai

Examples of such analogues include:

2,4-Dichloro-3,5-difluorobenzoic acid: Synthesized from 4-chloro-3,5-difluorobenzonitrile, this compound serves as a precursor for other biologically active molecules. researchgate.netresearchgate.net

3-Chloro-2,4-difluoro-5-hydroxybenzoic acid: A key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs. semanticscholar.orgresearchgate.net

5-Chloro-2,4-difluorobenzoic acid: Another halogenated analogue with potential applications in chemical synthesis. sigmaaldrich.com

2-Chloro-3,5-diiodobenzoic acid: An analogue where the fluorine atoms are replaced by iodine. nih.govalfa-chemistry.com

3,5-Dibromo-2-chlorobenzoic acid: An analogue with bromine and chlorine substituents. bldpharm.com

Structure-Activity Relationship (SAR) Studies of Derivatives in Research Models

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. For derivatives of this compound, SAR studies aim to correlate specific structural features with their observed biological activity. nih.govresearchgate.net By systematically altering parts of the molecule, such as the substituents on the aromatic ring or the nature of the derivative (e.g., ester, amide, hydrazone), researchers can identify the key molecular components responsible for a desired biological effect.

For example, in the context of hydrazone derivatives, SAR studies might involve synthesizing a series of compounds where the substituent on the aldehyde- or ketone-derived portion is varied. researchgate.netmdpi.com Biological screening of these compounds can then reveal whether electron-donating or electron-withdrawing groups, or specific steric properties, enhance or diminish the activity. mdpi.com Similarly, for amide derivatives, varying the amine component can provide insights into the optimal size and functionality for interaction with a biological target. researchgate.net These studies are crucial for optimizing lead compounds to improve their potency and selectivity. nih.gov

Biological and Pharmacological Research Applications: Mechanistic and in Vitro Focus

Molecular Interaction Profiling with Biological Macromolecules

There is currently no publicly available research that has investigated the inhibitory effects of 2-Chloro-3,5-difluorobenzoic acid on any enzyme systems, including the well-studied family of Protein Tyrosine Phosphatases (PTPs). PTPs are crucial regulators of cellular signaling pathways, and their dysregulation is linked to numerous diseases, making them common targets for inhibitor development. However, studies detailing the kinetics, mechanism of action (e.g., competitive, non-competitive), or the inhibition constant (K_i) of this compound against any specific PTP or other enzyme are absent from the scientific literature.

Similarly, no data has been published regarding the binding affinity and selectivity of this compound for any biological receptors. Research in this area would typically involve binding assays to determine the dissociation constant (K_d) of the compound for a panel of receptors, providing insight into its potential pharmacological targets and off-target effects. Without such studies, the molecular targets through which this compound might exert a biological effect remain unknown.

Cellular Pathway Modulation Investigations in In Vitro Systems

Investigations into the effects of this compound on the proliferation and viability of various cell lines have not been reported in the available literature. Such research would be fundamental to understanding its potential as a cytotoxic agent for applications like cancer research. Data from assays such as MTT or trypan blue exclusion, which would determine the half-maximal inhibitory concentration (IC₅₀) in different cell models, is not available.

There is no evidence from published studies to suggest that this compound has been evaluated for its ability to induce apoptosis (programmed cell death) or to cause perturbations in the cell cycle of cultured cells. Research in this area would typically employ techniques like flow cytometry to analyze DNA content and identify cell cycle arrest, or assays to detect markers of apoptosis such as caspase activation or DNA fragmentation.

Antimicrobial and Antiviral Activity Research (Focus on Molecular Basis and Mechanism)

While derivatives of related compounds like 2-chlorobenzoic acid have been explored for their antimicrobial properties, no specific studies on the antimicrobial or antiviral activity of this compound have been published. Research to determine its minimum inhibitory concentration (MIC) against various bacterial or fungal strains, or its efficacy against viral replication in cell culture, has not been documented. Consequently, the molecular basis and mechanism for any potential antimicrobial or antiviral effects remain uninvestigated.

Antibacterial Spectrum and Resistance Mechanism Research

No specific data was found regarding the antibacterial spectrum or mechanisms of resistance to this compound. However, research on other substituted benzoic acid derivatives suggests that this class of compounds can exhibit antibacterial properties. For instance, derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity. nih.gov These studies have shown that certain derivatives possess potential against both Gram-positive and Gram-negative bacteria. nih.gov

Similarly, hydrazone derivatives of 2,5-difluorobenzoic acid have been synthesized and screened for their antibacterial activities, with some derivatives showing significant activity. These findings indicate that the presence of halogen and other functional groups on the benzoic acid scaffold can be a key determinant of antibacterial action.

Should this compound exhibit antibacterial properties, bacteria would likely develop resistance through established mechanisms. These can be broadly categorized as:

Target Modification: Alterations in the bacterial protein or enzyme that the compound is designed to inhibit would prevent the drug from binding effectively. frontiersin.orgreactgroup.org

Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify or degrade the compound, rendering it inactive. nih.gov A common example is the production of β-lactamases to inactivate penicillin-like antibiotics. nih.gov

Efflux Pumps: Bacteria can actively transport the compound out of the cell using efflux pumps, thereby preventing it from reaching a high enough concentration to exert its effect. nih.gov

Reduced Permeability: Changes in the bacterial cell wall or membrane could limit the uptake of the compound. reactgroup.org

Table 1: Antibacterial Activity of Structurally Related Benzoic Acid Derivatives

| Compound/Derivative Class | Target Bacteria | Key Findings |

| 2-Chlorobenzoic acid derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Some synthesized derivatives showed greater potential against Gram-negative bacteria compared to Gram-positive bacteria. nih.gov |

| Hydrazone derivatives of 2,5-difluorobenzoic acid | Various bacteria | Certain derivatives with fluorine substitutions demonstrated significant antibacterial activity. |

Antiviral Efficacy against Specific Viral Targets in Research Models

There is no available research on the antiviral efficacy of this compound. However, studies on other halogenated compounds, including those with chloro and fluoro substitutions, have demonstrated antiviral potential. For example, a study on 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs revealed in vitro activity against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). nih.gov This suggests that the incorporation of halogen atoms into organic molecules can be a viable strategy for the development of antiviral agents.

The potential mechanism of action for a novel antiviral compound like this compound could involve the inhibition of viral enzymes essential for replication, such as polymerases or proteases, or interference with viral entry into host cells.

Table 2: Antiviral Activity of Structurally Related Halogenated Compounds

| Compound/Derivative Class | Viral Target | Key Findings |

| 3'-Fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs | Hepatitis B Virus (HBV), Hepatitis C Virus (HCV) | Some analogs demonstrated moderate anti-HBV activity and weak inhibition of HCV in vitro. nih.gov |

Biomacromolecular Structural Impact and Conformational Changes

No studies have been published that investigate the direct impact of this compound on the structure and conformation of biomacromolecules. In general, small molecules can induce conformational changes in proteins and other biomacromolecules upon binding. These changes can either inhibit or activate the function of the macromolecule. The binding is driven by various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific chemical groups on the small molecule, in this case, the chloro and fluoro groups and the carboxylic acid on the benzene (B151609) ring, would play a crucial role in the specificity and affinity of any such interaction. Without experimental data, any discussion on the specific conformational changes induced by this compound remains speculative.

Advanced Analytical Techniques for Purity, Quantification, and Environmental Trace Analysis

Chromatographic Separations for Purity and Impurity Profiling

Chromatographic techniques are fundamental in separating 2-Chloro-3,5-difluorobenzoic acid from a complex matrix of related substances and potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for determining the purity of halogenated benzoic acids. Method development involves optimizing several parameters to achieve efficient separation of the target compound from its impurities.

A typical HPLC method for a related compound, 2,4,6-trifluorobenzoic acid, which can inform the analysis of this compound, utilizes a C18 stationary phase. researchgate.net The mobile phase often consists of a gradient mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.netekb.eg For instance, a gradient elution with a mobile phase of 0.1% formic acid in water and acetonitrile can achieve separation within a short analysis time. researchgate.net The detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance, which for a similar compound was found to be 205 nm. ekb.eg

Table 1: Illustrative HPLC Method Parameters for Halogenated Benzoic Acid Analysis

| Parameter | Condition |

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm ekb.eg |

| Mobile Phase A | 0.1% Triethylamine solution in water ekb.eg |

| Mobile Phase B | Acetonitrile:Methanol:Water (700:200:100 v/v/v) ekb.eg |

| Detection | UV at 205 nm ekb.eg |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This table presents a hypothetical set of parameters based on methods developed for structurally similar compounds and serves as a starting point for the analysis of this compound.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography is particularly useful for the analysis of volatile impurities that may be present in this compound or for the analysis of the compound itself after derivatization. The analysis of related fluorobenzoic acids has been successfully performed using GC coupled with mass spectrometry (GC-MS). uzh.chresearchgate.net

For the analysis of non-volatile compounds like benzoic acids, a derivatization step is often necessary to increase their volatility. A common derivatization agent is N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA). uzh.ch The resulting silyl (B83357) esters are more amenable to GC analysis. The separation is typically carried out on a capillary column with a non-polar or medium-polarity stationary phase.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the unambiguous identification and precise quantification of this compound.

LC-MS and GC-MS for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of this compound. These techniques provide not only retention time data from the chromatographic separation but also mass-to-charge ratio (m/z) information, which is highly specific for a particular molecule.

In LC-MS analysis of fluorobenzoic acids, electrospray ionization (ESI) is a commonly used ionization technique, often in the negative ion mode, to generate the pseudomolecular ion [M-H]⁻. researchgate.net The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation patterns of the parent ion. researchgate.net This allows for detection limits in the low nanogram per milliliter (ng/mL) range. researchgate.net

GC-MS analysis, following derivatization, also provides excellent sensitivity and selectivity. uzh.ch The mass spectrometer can be operated in either full scan mode to identify unknown impurities or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of this compound and its known impurities. shimadzu.com

Table 2: Comparison of LC-MS and GC-MS for the Analysis of this compound

| Feature | LC-MS | GC-MS |

| Sample State | Liquid | Gas (requires derivatization) |

| Ionization | ESI, APCI lcms.cz | Electron Ionization (EI) |

| Sensitivity | High (ng/mL to pg/mL) researchgate.net | High (ng/L with preconcentration) researchgate.net |

| Selectivity | High, especially with MS/MS researchgate.net | High, especially with MS/MS shimadzu.com |

| Primary Use | Purity, quantification, trace analysis | Volatile impurity profiling, trace analysis |

Spectroscopic Methods for On-line and In-situ Monitoring

Spectroscopic techniques offer the potential for real-time monitoring of chemical processes and environmental systems, providing immediate feedback without the need for sample collection and preparation.

Membrane Inlet Mass Spectrometry for Environmental Water Analysis

Membrane Inlet Mass Spectrometry (MIMS) is a specialized technique that allows for the direct and continuous analysis of volatile and semi-volatile organic compounds in water. mdpi.comsdu.dk It utilizes a semi-permeable membrane to separate the analytes from the sample matrix and introduce them directly into the mass spectrometer. azom.com

While direct MIMS analysis is typically suited for more volatile compounds, its application can be extended to less volatile substances through various modifications. For environmental trace analysis of halogenated benzoic acids in water, MIMS could potentially be used to monitor for the presence of the compound or its degradation products in real-time. The technique's key advantage is its ability to provide continuous data, which is invaluable for tracking dynamic environmental processes. frontiersin.org The selectivity of the membrane and the mass spectrometer allows for the detection of target analytes in complex matrices. mdpi.com

Trace Analysis and Detection Methodologies in Complex Matrices